Proglycosyn - 103793-22-2

Proglycosyn

Catalog Number: EVT-280013
CAS Number: 103793-22-2
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Proglycosyn promotes glycogen synthesis and phosphoprotein phosphatase activity.
Source and Classification

Proglycosyn is classified as a phenylacyl imidazolium compound. It is primarily noted for its ability to stimulate glycogen synthesis in hepatocytes (liver cells) and has been studied extensively in the context of metabolic disorders, particularly diabetes. The compound was initially developed for therapeutic applications aimed at enhancing glycogen storage and regulating blood glucose levels .

Synthesis Analysis

The synthesis of Proglycosyn involves several steps that typically include the formation of the imidazolium ring structure. While specific proprietary methods may vary among manufacturers, the general approach includes:

  1. Formation of the Imidazolium Core: This involves the reaction of appropriate phenylacyl precursors with imidazole derivatives under controlled conditions.
  2. Purification: The resulting compound is purified using techniques such as crystallization or chromatography to ensure high purity levels necessary for biological assays.
  3. Characterization: Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Key parameters in the synthesis process include temperature control, reaction time, and pH adjustments to optimize yield and selectivity .

Molecular Structure Analysis

The molecular structure of Proglycosyn can be described as follows:

  • Chemical Formula: C12_{12}H12_{12}N2_{2}O2_{2}
  • Molecular Weight: Approximately 220.24 g/mol
  • Structural Features:
    • Contains a phenyl ring attached to an acyl group.
    • An imidazolium moiety that contributes to its biological activity.

The three-dimensional conformation of Proglycosyn allows it to interact effectively with biological targets involved in glycogen metabolism .

Chemical Reactions Analysis

Proglycosyn undergoes various chemical reactions that are critical for its biological activity:

  1. Glycogen Synthesis Stimulation: It promotes the conversion of glucose into glycogen by enhancing the activity of glycogen synthase while inhibiting glycogen phosphorylase.
  2. Metabolism in Hepatocytes: Upon entering liver cells, Proglycosyn is metabolized into glucuronidated derivatives, which accumulate intracellularly and exert their effects on glycogen metabolism .
  3. Potential Interactions with Other Compounds: Studies have shown that Proglycosyn interacts with other phenolic compounds, influencing their metabolic pathways and effects on glycogen synthesis .
Mechanism of Action

The mechanism by which Proglycosyn exerts its effects involves multiple pathways:

  • Activation of Glycogen Synthase: Proglycosyn increases the levels of active glycogen synthase while decreasing those of phosphorylase a, leading to enhanced glycogen storage.
  • Intracellular Accumulation: The compound's metabolites accumulate within hepatocytes, suggesting a localized mechanism where these metabolites act on intracellular targets to promote glycogen synthesis .
  • Influence on Insulin Signaling: By promoting insulin release through its anabolic effects post-exercise, Proglycosyn aids in muscle recovery and growth by facilitating nutrient uptake and utilization .
Physical and Chemical Properties Analysis

Proglycosyn exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited solubility in water, which influences its bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range characteristic of similar compounds.

These properties are essential for understanding how Proglycosyn behaves in biological systems and during formulation processes .

Applications

Proglycosyn has several scientific applications:

  1. Sports Nutrition: It is utilized in post-exercise recovery formulations designed to enhance muscle protein synthesis and replenish glycogen stores effectively.
  2. Metabolic Research: Researchers study Proglycosyn's effects on glucose metabolism and insulin sensitivity, particularly in diabetic models.
  3. Pharmaceutical Development: Ongoing research explores its potential therapeutic uses for conditions related to impaired glucose metabolism .
Introduction to Proglycosyn: Discovery and Research Context

Historical Development and Initial Identification as a Glycogen-Stabilizing Agent

Proglycosyn (developmental code: LY177507) emerged in the early 1990s as a synthetic phenacylimidazolium compound designed to modulate hepatic glucose handling. Initial pharmacological characterization revealed its unique capacity to stabilize hepatic glycogen stores and promote glycogenesis even in the absence of insulin. Early studies demonstrated that Proglycosyn increased hepatic glycogen synthesis by up to 300–400% in isolated rat hepatocytes—a potency exceeding that of amino acids like glutamine, previously recognized as glycogenic agents [5]. This glycogen-stabilizing effect was observed in both normal and streptozotocin (STZ)-induced diabetic rat models, confirming its insulin-independent mechanism [5]. The compound’s discovery originated from systematic screening of phenolic compounds for glycogen metabolism effects, with Proglycosyn identified as the lead candidate due to its ability to simultaneously activate glycogen synthase and inhibit glycogen phosphorylase—dual enzymatic actions that coordinately shift hepatic metabolism toward storage rather than mobilization [4].

Table 1: Key Historical Milestones in Proglycosyn Research | Year | Milestone | Experimental Model | Major Finding | |-----------|----------------|--------------------------|-------------------| | 1989 | Initial Discovery | Isolated rat hepatocytes | 300–400% stimulation of glycogen synthesis | | 1991 | Diabetic Model Validation | STZ-diabetic rat hepatocytes | Insulin-independent glycogen synthesis stimulation | | 1992 | Mechanistic Elucidation | Fed rat hepatocytes | Inhibition of glycolysis & fatty acid synthesis | | 1993 | Metabolite Hypothesis | Postmitochondrial extracts | Identification of glucuronidated metabolites as potential effectors |

Biochemical Classification: Phenacylimidazolium Derivatives in Metabolic Modulation

Proglycosyn belongs to the phenacylimidazolium bromides class, characterized by a phenyl group linked to an imidazolium ring via a carbonyl moiety. This structure confers both solubility and biological activity. Structure-activity relationship (SAR) studies indicate that modifications at the phenyl ring (e.g., hydroxylation patterns) significantly influence metabolic effects. The compound’s cationic imidazolium group facilitates cellular uptake, though its accumulation in hepatocytes is inhibitable by verapamil and atropine, suggesting dependence on membrane transporters [4]. Crucially, Proglycosyn’s effects manifest at micromolar concentrations (10–50 µM) in hepatocytes, but in vitro phosphatase activation requires millimolar levels (>1 mM), implying that its primary actions may be mediated by metabolites rather than the parent compound. Metabolic studies identified glucuronidated derivatives as likely active effectors, explaining the dissociation between cellular uptake and enzymatic modulation [4]. This metabolite hypothesis differentiates Proglycosyn from structurally related cytotoxic phenacylimidazolium salts, which lack the specific hydroxylation pattern required for glycogen-focused activity [3].

Research Significance in Hepatic Glycogen Metabolism and Metabolic Disease Models

Proglycosyn research provided transformative insights into insulin-independent glycogen regulation. In STZ-diabetic rats—a model of type 1 diabetes—hepatocytes retained full responsiveness to Proglycosyn, synthesizing glycogen at rates comparable to non-diabetic cells when stimulated by lactate/dihydroxyacetone substrates [5]. This demonstrated that diabetic livers possess an intact glycogenic apparatus, countering prior assumptions about inherent defects. Proglycosyn’s ability to divert gluconeogenic flux toward glycogen rather than free glucose release was particularly significant. When hepatocytes were incubated with lactate or dihydroxyacetone (gluconeogenic precursors), Proglycosyn redirected 70–85% of carbon flux into glycogen, achieving synthesis rates of 80–110 µmol/h/g liver—comparable to physiological postprandial glycogenesis [5]. Furthermore, Proglycosyn:

  • Lowered hepatic fructose 2,6-bisphosphate (a key glycolysis activator) by 40–60% [4]
  • Inhibited fatty acid synthesis while stimulating fatty acid oxidation [4]
  • Exerted minimal effects on cell swelling or cAMP levels, distinguishing it from osmotic or hormone-mediated pathways [4]

Table 2: Metabolic Effects of Proglycosyn in Hepatocyte Models | Metabolic Parameter | Effect of Proglycosyn | Magnitude of Change | Significance | |-------------------------|----------------------------|--------------------------|-----------------| | Glycogen synthesis rate | Stimulation | +300–400% vs. basal | Insulin-independent glycogenesis | | Glycogen synthase | Activation | Not quantified | Enhanced storage capacity | | Glycogen phosphorylase | Inactivation | Not quantified | Suppressed glycogenolysis | | Fructose 2,6-bisphosphate | Reduction | 40–60% decrease | Glycolysis inhibition | | Fatty acid synthesis | Inhibition | Significant decrease | Metabolic shift away from lipogenesis | | Gluconeogenic flux diversion | Redirection to glycogen | 70–85% of carbon flux | Glucose-lowering potential |

These actions established Proglycosyn as a tool to dissect glycogen metabolism regulation, particularly the role of allosteric enzyme control and post-translational modifications independent of insulin signaling. Its effects on fructose 2,6-bisphosphate foreshadowed later recognition of bifunctional enzymes (e.g., PFK-2/FBPase-2) as therapeutic targets. Though clinical development was limited, Proglycosyn’s mechanistic legacy persists in contemporary research targeting hepatic glucose overproduction in diabetes.

Properties

CAS Number

103793-22-2

Product Name

Proglycosyn

IUPAC Name

1-(3-methoxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide

Molecular Formula

C13H15BrN2O2

Molecular Weight

311.17 g/mol

InChI

InChI=1S/C13H15N2O2.BrH/c1-14-6-7-15(10-14)9-13(16)11-4-3-5-12(8-11)17-2;/h3-8,10H,9H2,1-2H3;1H/q+1;/p-1

InChI Key

LDFPYRMYXCBYSZ-UHFFFAOYSA-M

SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-]

Solubility

Soluble in DMSO

Synonyms

1-methyl-3 (2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium bromide
1-methyl-3-(2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium
1H-Imidazolium, 1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-methyl-, bromide
LY 177507
LY-177507
LY177507
proglycosyn

Canonical SMILES

C[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.